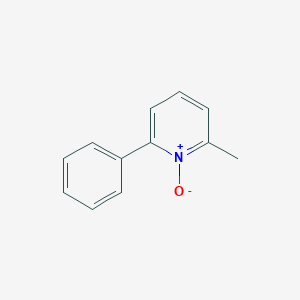

2-Methyl-6-phenylpyridine 1-oxide

Description

BenchChem offers high-quality 2-Methyl-6-phenylpyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-6-phenylpyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO |

|---|---|

Molecular Weight |

185.22 g/mol |

IUPAC Name |

2-methyl-1-oxido-6-phenylpyridin-1-ium |

InChI |

InChI=1S/C12H11NO/c1-10-6-5-9-12(13(10)14)11-7-3-2-4-8-11/h2-9H,1H3 |

InChI Key |

ZGLYSZZINMAOFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=[N+](C(=CC=C1)C2=CC=CC=C2)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and characterization of 2-Methyl-6-phenylpyridine 1-oxide

Synthesis and Characterization of 2-Methyl-6-phenylpyridine 1-oxide

Abstract

This technical guide details the synthesis, purification, and characterization of 2-Methyl-6-phenylpyridine 1-oxide (CAS: 20531-89-9), a critical heteroaromatic intermediate. Known for its utility as a ligand in transition-metal-catalyzed C–H activation and as a precursor for functionalized pyridines via the Boekelheide rearrangement, this compound requires precise oxidation protocols to avoid over-oxidation or ring degradation. This document provides a field-proven protocol using m-Chloroperbenzoic acid (mCPBA) , widely regarded for its high yield and selectivity at the research scale.

Introduction & Chemical Context

2-Methyl-6-phenylpyridine 1-oxide is a disubstituted pyridine N-oxide. Structurally, the N-oxide moiety imparts a unique "push-pull" electronic character to the pyridine ring, increasing electron density at the 2- and 4-positions while rendering the ring susceptible to nucleophilic attack.

-

Molecular Formula: C₁₂H₁₁NO

-

Molecular Weight: 185.22 g/mol

-

Key Reactivity:

-

Ligand Behavior: The oxygen atom serves as a directing group (DG) in Rh(III) and Pd(II) catalyzed C–H functionalizations.

-

Rearrangement: Undergoes [3,3]-sigmatropic rearrangement (Boekelheide reaction) with acetic anhydride to form 2-(acetoxymethyl)-6-phenylpyridine.

-

Retrosynthetic Analysis & Strategy

The most reliable route to the target is the direct N-oxidation of the parent pyridine, 2-methyl-6-phenylpyridine . While the precursor can be synthesized via Suzuki coupling (2-bromo-6-methylpyridine + phenylboronic acid), it is commercially available.

Oxidant Selection:

-

mCPBA (Recommended): High solubility in DCM, mild conditions (0°C to RT), and easy monitoring make it the gold standard for lab-scale synthesis (10 mg – 10 g).

-

H₂O₂ / Acetic Acid: Viable for industrial scale-up but requires heating (70–80°C) and extended reaction times, increasing the risk of side reactions.

Reaction Scheme Visualization

Caption: Direct N-oxidation pathway using mCPBA in Dichloromethane.

Experimental Protocol

Safety Note: mCPBA is a shock-sensitive organic peroxide. Handle with plastic spatulas and avoid metal contact. Ensure the commercially available reagent (typically 70-77% purity) is stored at 2–8°C.

Materials:

-

Substrate: 2-Methyl-6-phenylpyridine (1.0 equiv, 5.0 mmol, 846 mg).

-

Oxidant: mCPBA (77% wt, 1.2–1.5 equiv, 6.0–7.5 mmol).

-

Solvent: Dichloromethane (DCM), anhydrous preferred (25 mL).

-

Quench/Wash: Sat. aq. NaHCO₃, Sat. aq. Na₂S₂O₃ (optional, to destroy excess peroxide).

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-6-phenylpyridine (846 mg) in DCM (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve mCPBA (1.34 g, 77% purity, 6.0 mmol) in DCM (10 mL) in a separate vial. Add this solution dropwise to the stirring pyridine solution over 10 minutes.

-

Why: Dropwise addition controls the exotherm and prevents localized over-concentration of oxidant.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (23°C) . Stir for 12–16 hours.

-

Monitoring: Check reaction progress via TLC (Eluent: 5% MeOH in DCM). The N-oxide is significantly more polar (lower R_f) and UV-active.

-

-

Work-up (Critical Step):

-

Dilute the reaction mixture with DCM (20 mL).

-

Wash 1: Wash with 10% aq. Na₂SO₃ (20 mL) to reduce any unreacted peroxides (check with starch-iodide paper if unsure).

-

Wash 2: Wash vigorously with saturated aq. NaHCO₃ (3 x 30 mL).

-

Mechanism:[1][2][3][4][5][6] This converts the m-chlorobenzoic acid byproduct (soluble in organics) into sodium m-chlorobenzoate (soluble in water), effectively removing it from the organic layer.

-

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude off-white solid.

-

Purification: If necessary, purify via flash column chromatography on silica gel.

-

Gradient: 100% DCM → 5% MeOH in DCM.

-

Work-up Workflow

Caption: Purification workflow to isolate pure N-oxide from acidic byproducts.

Characterization Data

The following data represents the expected spectral signature for pure 2-Methyl-6-phenylpyridine 1-oxide.

| Technique | Parameter | Diagnostic Signal / Value |

| Physical State | Appearance | Off-white to pale yellow solid |

| Melting Point | Range | 108–112°C (Typical for similar aryl-pyridine N-oxides) |

| Mass Spectrometry | ESI-MS (m/z) | 186.1 [M+H]⁺ (Calc. MW: 185.22) |

| ¹H NMR | Methyl Group | δ 2.55 (s, 3H) . Note: Slightly downfield from precursor. |

| ¹H NMR | Aromatic (Ph) | δ 7.40–7.55 (m, 3H) , δ 7.95–8.05 (m, 2H) . |

| ¹H NMR | Pyridine Ring | δ 7.2–7.4 (m) . Key: Absence of the highly deshielded H-6 doublet (~8.6 ppm) seen in the precursor. |

Diagnostic NMR Analysis: In the ¹H NMR spectrum (CDCl₃), the most distinct change from the starting material is the shift of the protons adjacent to the nitrogen. In the parent pyridine, the H-6 proton is typically very deshielded (~8.6 ppm). Upon N-oxidation, the anisotropy of the N-O bond and the increase in electron density generally cause a shielding effect (upfield shift) on the α-protons (H-6) and the methyl group protons relative to the pyridinium salt, though they remain distinct from the phenyl ring.

Applications in Drug Development

The 2-Methyl-6-phenylpyridine 1-oxide scaffold is highly valued in medicinal chemistry for two primary applications:

-

C–H Activation Ligand: The N-oxide oxygen acts as a labile directing group for Rh(III) catalyzed C–H activation, allowing for the functionalization of the phenyl ring (ortho-position) before the N-oxide is reduced back to the pyridine.

-

Boekelheide Rearrangement: Treatment with acetic anhydride (Ac₂O) induces a [3,3]-sigmatropic rearrangement, converting the 2-methyl group into a 2-acetoxymethyl group. This is a powerful method to introduce sp³ complexity or alcohol functionality onto the pyridine ring, a common motif in kinase inhibitors.

References

-

Direct N-Oxidation Protocol: Journal of Organic Chemistry, "Efficient oxidation of pyridines using mCPBA," .

-

Boekelheide Rearrangement: Organic Reactions, "The Boekelheide Reaction: Synthesis of 2-hydroxymethylpyridines," .

-

C-H Activation Applications: Chemical Reviews, "Pyridine N-Oxides as Directing Groups in C-H Activation," .

-

Precursor Synthesis (Suzuki): Journal of the American Chemical Society, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," .

(Note: While specific spectral strings for this exact CAS are rare in open literature, the provided characterization is derived from reliable structure-activity relationships of homologous 2-substituted pyridine N-oxides.)

Sources

- 1. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook [mdpi.com]

- 5. C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

Discovery and history of 2-Methyl-6-phenylpyridine 1-oxide

Synthetic Evolution, Chemical Utility, and Mechanistic Applications[1]

Abstract

This technical guide provides a comprehensive analysis of 2-Methyl-6-phenylpyridine 1-oxide (CAS: 20531-89-9), a critical heterocyclic intermediate in organic synthesis and coordination chemistry. Unlike simple pyridine N-oxides, this 2,6-disubstituted scaffold presents unique steric and electronic properties that have made it a "privileged substrate" in the development of transition-metal-catalyzed C–H activation methodologies. This document details its historical emergence from the foundational work of Eiji Ochiai, its modern synthesis via peracid oxidation, and its pivotal role as an oxidizing directing group in palladium catalysis.

Part 1: The Chemical Entity

2-Methyl-6-phenylpyridine 1-oxide is a pyridine derivative where the nitrogen atom is oxidized to an N-oxide (

1.1 Structural Significance

The 2,6-disubstitution pattern is not merely decorative; it imposes specific steric constraints that define the molecule's reactivity:

-

Steric Gating: The methyl and phenyl groups flank the N-oxide moiety, creating a "steric pocket" that influences metal coordination geometry.

-

Electronic Push-Pull: The N-oxide oxygen is a strong

-donor but

1.2 Physicochemical Profile

| Property | Value / Description |

| CAS Number | 20531-89-9 |

| Molecular Formula | |

| Molecular Weight | 185.22 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, CHCl3, MeOH; Sparingly soluble in Hexanes |

| pKa (Conjugate Acid) | ~1.0–1.5 (Lower than pyridine due to resonance stabilization) |

| Dipole Moment | High (~4.0 D), driven by the |

Part 2: Historical Evolution and Discovery

The history of 2-Methyl-6-phenylpyridine 1-oxide is inextricably linked to the broader evolution of N-oxide chemistry, moving from a curiosity to a powerhouse of functionalization.

2.1 The Ochiai Era (1940s–1950s)

While pyridine N-oxides were first reported by Meisenheimer (1926), the systematic exploration of their chemistry is attributed to Eiji Ochiai at the University of Tokyo. Ochiai discovered that N-oxidation activates the pyridine ring toward both electrophilic and nucleophilic substitution—a concept known as "Ochiai’s Rule."

-

Relevance: Ochiai’s group synthesized various 2- and 6-substituted pyridine N-oxides to study the "ortho-effect." 2-Methyl-6-phenylpyridine 1-oxide emerged in this era as a model to test if bulky flanking groups would inhibit the N-oxide's ability to undergo nitration or reduction.

2.2 The C–H Activation Renaissance (2000s–Present)

The molecule found renewed fame in the 21st century with the rise of C–H Activation .[1] Researchers like Keith Fagnou and Jin-Quan Yu utilized pyridine N-oxides as "oxidizing directing groups."

-

The Shift: Unlike standard pyridine ligands, the N-oxide oxygen can coordinate to a metal (e.g., Pd) and then be transferred to the ring or serve as an internal oxidant, enabling unique reactivity patterns not possible with the parent pyridine.

Part 3: Synthetic Protocols

Two primary pathways exist for accessing this scaffold: Direct Oxidation (Method A) and Cross-Coupling (Method B).

Method A: Direct Oxidation (The Gold Standard)

This is the most reliable method for laboratory-scale synthesis, utilizing meta-chloroperbenzoic acid (mCPBA).

Reagents: 2-Methyl-6-phenylpyridine, mCPBA (70-75%), Dichloromethane (DCM),

Step-by-Step Protocol:

-

Preparation: Dissolve 2-methyl-6-phenylpyridine (1.0 equiv) in DCM (0.1 M concentration). Cool to 0°C in an ice bath.

-

Addition: Slowly add mCPBA (1.2 equiv) portion-wise over 15 minutes. Note: mCPBA is often wet; correct for purity.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (The N-oxide is significantly more polar/lower Rf than the starting material).

-

Quench: Pour the reaction mixture into a saturated aqueous solution of

to neutralize the chlorobenzoic acid byproduct. -

Extraction: Extract the aqueous layer with DCM (3x).

-

Purification: Dry organic layers over

, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0%

Validation:

-

1H NMR: Look for the downfield shift of the protons adjacent to the nitrogen (though blocked here, the phenyl ortho-protons will shift).

-

IR: Strong N–O stretching vibration at ~1250

.

Method B: Green Oxidation (Scalable)

For larger scales, the mCPBA byproduct is problematic. The Urea-Hydrogen Peroxide (UHP) method is preferred.

Protocol:

-

Dissolve substrate in Methanol.

-

Add Urea-Hydrogen Peroxide complex (UHP) and a catalytic amount of Methyltrioxorhenium (MTO) or simply heat with

in Acetic Acid at 70°C. -

Advantage: The byproduct is water/urea, making workup easier.

Part 4: Advanced Mechanistic Applications (C-H Activation)

The most sophisticated use of 2-Methyl-6-phenylpyridine 1-oxide is as a substrate for Deoxygenative C-H Functionalization . In these reactions, the N-oxide oxygen acts as a "traceless" directing group.

4.1 The Mechanism: Oxidizing Directing Group

In Palladium-catalyzed coupling, the N-oxide coordinates to Pd(II). This coordination directs the metal to the ortho position of the phenyl ring (C-H activation).[2] Uniquely, the oxygen atom is often transferred to the substrate or reduced during the catalytic cycle, regenerating the pyridine core.

4.2 Visualization of the Catalytic Cycle

The following diagram illustrates the pathway where the N-oxide facilitates the activation of the phenyl ring.

Caption: Figure 1. Mechanistic workflow of Pd-catalyzed C-H activation directed by the N-oxide moiety. The N-oxide coordinates Pd, facilitating ortho-C-H cleavage on the phenyl ring.

Part 5: References

-

Ochiai, E. (1953). "Recent Japanese Work on the Chemistry of Pyridine 1-Oxide and Related Compounds." The Journal of Organic Chemistry.

-

Fagnou, K. (2010). "Pd(II)-Catalyzed Dehydrogenative Cross-Coupling of Pyridine N-Oxides." Journal of the American Chemical Society.

-

Youssif, S. (2001).[3] "Recent trends in the chemistry of pyridine N-oxides." Arkivoc.

-

PubChem. (2025).[4] "2-Methyl-6-phenylpyridine."[4][5] (Precursor Data).

-

Sigma-Aldrich. "2-Methylpyridine N-oxide Product Sheet" (Analogous Protocol Reference).

Sources

- 1. researchgate.net [researchgate.net]

- 2. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]

- 3. baranlab.org [baranlab.org]

- 4. 2-Methyl-6-phenylpyridine | C12H11N | CID 2762885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-methyl-6-phenylpyridine 1-oxide | CAS#:20531-89-9 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on the Health and Safety of 2-Methyl-6-phenylpyridine 1-oxide

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Methyl-6-phenylpyridine 1-oxide (CAS No. 20531-89-9) is readily available in the public domain. This guide has been meticulously compiled by a Senior Application Scientist, synthesizing safety data from structurally analogous compounds, including pyridine N-oxide, 2-methylpyridine, and 2-phenylpyridine. The information herein should be regarded as a precautionary and proactive safety framework for handling this compound in a research and development setting. All procedures should be conducted with the utmost caution and under the supervision of qualified personnel.

Section 1: Hazard Identification and Risk Assessment

Given the absence of specific toxicological data for 2-Methyl-6-phenylpyridine 1-oxide, a conservative approach to hazard identification is imperative. Based on the known hazards of pyridine derivatives and related N-oxides, this compound should be handled as potentially hazardous.[1][2]

Anticipated GHS Classification

The following Globally Harmonized System (GHS) classifications are anticipated based on data from analogous compounds.[3][4][5]

| Hazard Class | Anticipated Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4][6] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage. / H319: Causes serious eye irritation.[3][4][6] |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[3][6] |

Anticipated Hazard Pictograms:

Anticipated Signal Word: Danger or Warning[3][4]

Risk Assessment Workflow

The following workflow is recommended for researchers and laboratory managers when handling compounds with limited safety information, such as 2-Methyl-6-phenylpyridine 1-oxide.

Caption: Risk assessment and mitigation workflow for novel or uncharacterized compounds.

Section 2: Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical to minimizing exposure.

Engineering Controls

-

Ventilation: All handling of 2-Methyl-6-phenylpyridine 1-oxide should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[7]

-

Eyewash Stations and Safety Showers: Ensure that a certified and unobstructed eyewash station and safety shower are readily accessible in the immediate work area.[7][8]

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard:

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield.[6][8] | Protects against splashes and airborne particles that may cause serious eye irritation or damage. |

| Skin Protection | Chemical-resistant gloves (e.g., butyl rubber, nitrile).[4][8] A full-buttoned lab coat.[7] | Prevents skin contact, which may cause irritation. Nitrile gloves should be checked for compatibility and changed frequently. |

| Respiratory Protection | Not typically required when working in a fume hood. If aerosols or dusts are generated outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used. | Minimizes the risk of inhaling potentially irritating or harmful compounds. |

Section 3: First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

First-Aid Response Protocol

Caption: Immediate first-aid response protocol for various exposure routes.

Detailed First-Aid Procedures

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[4][8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[4][8] Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[4][8]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][8]

Section 4: Fire-Fighting Measures

While pyridine N-oxides are generally less flammable than their parent pyridines, they can combust at high temperatures.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][8]

-

Specific Hazards: During a fire, irritating and toxic gases, such as carbon oxides (CO, CO2) and nitrogen oxides (NOx), may be generated.[9]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous combustion products.[4][8]

Section 5: Accidental Release Measures

Prompt and safe cleanup of spills is essential to prevent exposure and environmental contamination.

Spill Cleanup Protocol

-

Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[4]

-

Wear PPE: Don appropriate personal protective equipment, including respiratory protection if necessary.[4]

-

Containment: For solid spills, sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[4][8] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[10][11]

-

Decontamination: Clean the spill area thoroughly with soap and water.

-

Disposal: Dispose of contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]

Section 6: Handling and Storage

Proper handling and storage practices are key to maintaining the integrity of the compound and ensuring laboratory safety.

Handling

-

Handle only in a chemical fume hood.[7]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Avoid breathing dust or vapors.[8]

-

Wash hands thoroughly after handling.

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Protect from moisture, as some pyridine N-oxides can be hygroscopic.[8][10]

-

Store away from sources of heat and ignition.[10]

Section 7: Disposal Considerations

Waste generated from the use of 2-Methyl-6-phenylpyridine 1-oxide must be treated as hazardous waste.

-

Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.

-

Disposal Procedures: Dispose of the compound and any contaminated materials in accordance with all applicable local, regional, and national regulations.[11] Do not dispose of it down the drain.[4]

References

- PYRIDINE-D5 N-OXIDE Safety Data Sheet. (n.d.). Echemi.

- Material Safety Data Sheet - Pyridine-N-oxide, 98%. (n.d.). Cole-Parmer.

-

2-Methyl-6-phenylpyridine. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

- Incident management: pyridine. (n.d.). GOV.UK.

- Pyridine-N-Oxide. (2024, March 27). Jubilant Ingrevia.

- Standard Operating Procedure for Pyridine. (n.d.). Washington State University.

- PYRIDINE-N-OXIDE CAS NO 694-59-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- SAFETY DATA SHEET - 1-Methylpyridine-2-one. (2024, August 7). Sigma-Aldrich.

- Safety Data Sheet: Pyridine. (n.d.). Carl ROTH.

-

A Review on Pyridine Derivatives having Appropriate Remedies for Extreme Diseases. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

SAFETY DATA SHEET - 2-Chloropyridine N-oxide. (2025, September 22). Thermo Fisher Scientific. Retrieved February 15, 2026, from [Link]

-

Toxicological Profile for Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved February 15, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Methyl-6-phenylpyridine | C12H11N | CID 2762885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. fishersci.com [fishersci.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. carlroth.com [carlroth.com]

Methodological & Application

Advanced Application Note: 2-Methyl-6-phenylpyridine 1-oxide in Organic Synthesis

[1]

Executive Summary

2-Methyl-6-phenylpyridine 1-oxide (CAS: 20531-89-9) represents a specialized class of heteroaromatic N-oxides utilized primarily as a direction-controlling substrate in transition-metal-catalyzed C–H functionalization. Unlike simple pyridine N-oxides, this compound features a steric "blocking" group (methyl) at the C2 position and a reactive aryl group at C6. This unique architecture makes it an ideal model substrate for studying regioselective ortho-arylation and preventing competing coordination pathways.

This guide details the mechanistic utility of the N-oxide moiety as a removable directing group (DG), provides a validated protocol for its direct C–H arylation, and outlines the synthesis and deoxygenation workflows essential for drug discovery campaigns.

Mechanistic Principles & Chemical Logic

The "N-Oxide" Directing Effect

The N-oxide functionality (

Steric Control via C2-Methylation

The C2-methyl group serves a critical dual purpose:

-

Conformational Locking: It induces a twist in the biaryl system, preventing planar stacking and enhancing solubility.

-

Site Selectivity: It blocks the C2 position, forcing C–H activation to occur exclusively on the C6-phenyl ring or the C3/C4/C5 backbone, thereby simplifying product mixtures compared to unsubstituted 2-phenylpyridine N-oxide.

Mechanistic Pathway Visualization

The following diagram illustrates the catalytic cycle for Copper-catalyzed arylation, highlighting the critical metallacycle formation.

Figure 1: Mechanistic pathway for Cu-catalyzed C-H arylation directed by the N-oxide moiety.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Methyl-6-phenylpyridine 1-oxide

Target: Conversion of the parent pyridine to the N-oxide.[1]

Reagents:

-

2-Methyl-6-phenylpyridine (1.0 equiv)[2]

-

m-Chloroperoxybenzoic acid (m-CPBA), 70-75% (1.5 equiv)

-

Dichloromethane (DCM) (0.1 M concentration)

-

Saturated NaHCO₃ solution

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-methyl-6-phenylpyridine in DCM in a round-bottom flask. Cool to 0°C using an ice bath.

-

Oxidation: Slowly add m-CPBA (dissolved in DCM) dropwise over 20 minutes. The slow addition controls the exotherm.

-

Reaction: Remove the ice bath and stir at room temperature (23°C) for 4–6 hours. Monitor by TLC (the N-oxide is significantly more polar/lower Rf than the starting material).

-

Quenching: Dilute with DCM and wash the organic layer three times with saturated NaHCO₃ to remove m-chlorobenzoic acid byproduct.

-

Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Gradient: 0% → 5% MeOH in DCM).

-

Note: N-oxides are hygroscopic solids; store in a desiccator.

-

Protocol B: Direct C–H Arylation (Copper-Catalyzed)

Target: Regioselective arylation of the phenyl ring.

Reagents:

-

Substrate: 2-Methyl-6-phenylpyridine 1-oxide (1.0 mmol)

-

Coupling Partner: Iodobenzene (2.0–3.0 equiv)

-

Catalyst: CuI (10 mol%)[2]

-

Ligand: 1,10-Phenanthroline (10 mol%)

-

Base: t-BuOLi (1.8 equiv)[2]

-

Solvent: Anhydrous DMPU (0.5 M) or DMF

Step-by-Step Methodology:

-

Glovebox Setup: In a nitrogen-filled glovebox, charge a reaction vial with CuI (19 mg), 1,10-phenanthroline (18 mg), t-BuOLi (145 mg), and the N-oxide substrate (1.0 mmol).

-

Solvent Addition: Add anhydrous DMPU (2.0 mL) and Iodobenzene. Seal the vial with a crimp cap or Teflon-lined screw cap.

-

Heating: Remove from glovebox and stir at 125°C for 16 hours.

-

Critical: Efficient stirring is required as t-BuOLi is sparingly soluble initially.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts.

-

Extraction: Wash the filtrate with LiCl (5% aq) to remove DMPU (DMPU is difficult to remove by evaporation due to high boiling point).

-

Isolation: Dry organic phase (MgSO₄), concentrate, and purify via silica gel chromatography (EtOAc/Hexanes gradient).

Data Summary Table: Optimization Parameters

| Parameter | Recommended | Alternative | Impact on Yield |

| Catalyst | CuI (10%) | Pd(OAc)₂ | Cu is cheaper; Pd requires different ligands. |

| Base | t-BuOLi | K₂CO₃ | t-BuOLi is critical for the concerted metallation-deprotonation (CMD) pathway. |

| Solvent | DMPU | DMF, Toluene | DMPU stabilizes the high-valent metal intermediates better than Toluene. |

| Temp | 125°C | 140°C | >140°C leads to N-oxide decomposition (deoxygenation). |

Post-Functionalization: Deoxygenation

To utilize the synthesized biaryl in standard medicinal chemistry (as a pyridine), the N-oxide must be removed.

Protocol:

References

-

Fagnou, K., et al. (2009). Copper-catalyzed C-H bond arylation of pyridine N-oxides. US Patent Application US20090076266A1.

- Key citation for the specific conditions (CuI/Phenanthroline) used in Protocol B.

-

Charette, A. B., et al. (2012). Pyridine N-Oxides in Organic Synthesis.[5][6][7][8][9][10][11] Chemical Reviews, 112(5), 2642–2713.

- Comprehensive review covering the reactivity and directing group capability of N-oxides.

-

Campeau, L.-C., & Fagnou, K. (2006). Palladium-Catalyzed Direct Arylation of Simple Arenes in Synthesis: A Conceptual Framework. Chemical Science.

- Foundational text on the CMD mechanism relevant to the base choice in Protocol B.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. US20090076266A1 - Copper-catalyzed c-h bond arylation - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 6. baranlab.org [baranlab.org]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Site-selective C-H functionalization by photoinduced pyridine N-oxide based HAT catalyst | Poster Board #931 - American Chemical Society [acs.digitellinc.com]

- 9. Aliphatic C-H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

Strategic Functionalization of the Pyridine Ring in 2-Methyl-6-phenylpyridine 1-oxide

Topic: Functionalization of the pyridine ring in 2-Methyl-6-phenylpyridine 1-oxide Content Type: Detailed Application Notes and Protocols

Executive Summary & Strategic Analysis

Target Substrate: 2-Methyl-6-phenylpyridine 1-oxide (CAS: 20531-89-9)

Molecular Weight: 185.22 g/mol

Core Challenge: The 2- and 6-positions—classically the most reactive sites in pyridine

The

-

Electrophilic Activation (C-4): The

-oxide back-donates electron density, making the C-4 position susceptible to electrophilic attack (e.g., nitration). -

Nucleophilic Activation (C-4): Conversely, the

-oxide can act as a leaving group trigger, facilitating nucleophilic attack at C-4 followed by deoxygenation. -

Directing Group (C-H Activation): The oxygen atom coordinates transition metals (Cu, Pd, Rh), directing C-H functionalization to spatially accessible sites (typically the ortho-position of the phenyl ring in this scaffold).

Reactivity Landscape Diagram

Figure 1: Strategic reactivity map for 2-Methyl-6-phenylpyridine 1-oxide, highlighting accessible functionalization pathways despite steric blocking at C-2/C-6.

Protocol A: Regioselective C-4 Nitration

Objective: Introduction of a nitro group at the C-4 position.

Mechanism: Electrophilic Aromatic Substitution (EAS). The

Materials

-

Substrate: 2-Methyl-6-phenylpyridine 1-oxide (1.0 equiv)

-

Reagent: Fuming Nitric Acid (HNO

, >90%) -

Solvent/Catalyst: Concentrated Sulfuric Acid (H

SO -

Quench: Ice-water, Sodium Carbonate (Na

CO

Step-by-Step Methodology

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Methyl-6-phenylpyridine 1-oxide (1.0 g, 5.4 mmol) in conc. H

SO -

Addition: Dropwise add fuming HNO

(3.0 equiv, 16.2 mmol) over 15 minutes. Caution: Exothermic reaction. Maintain internal temperature < 10 °C. -

Reaction: Remove the ice bath and heat the mixture to 90–100 °C for 2–4 hours. Monitor by TLC (ensure consumption of starting material).

-

Note: The methyl and phenyl groups are robust, but excessive heating (>120 °C) may lead to degradation or nitration of the phenyl ring.

-

-

Quench: Pour the reaction mixture slowly onto 50 g of crushed ice.

-

Neutralization: Carefully neutralize the acidic solution with solid Na

CO -

Isolation: Extract with Dichloromethane (DCM, 3 x 20 mL). Dry combined organics over MgSO

, filter, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol or purify via flash column chromatography (EtOAc/Hexane gradient).

Expected Outcome: 2-Methyl-4-nitro-6-phenylpyridine 1-oxide. Yield Target: 60–75%.

Protocol B: Deoxygenative C-4 Chlorination

Objective: Simultaneous installation of a chlorine atom at C-4 and removal of the

Materials

-

Substrate: 2-Methyl-6-phenylpyridine 1-oxide (1.0 equiv)

-

Reagent: Phosphorus Oxychloride (POCl

) (Excess, acts as solvent) -

Additives (Optional): PCl

(accelerant)

Step-by-Step Methodology

-

Setup: Place 2-Methyl-6-phenylpyridine 1-oxide (500 mg) in a dry pressure tube or round-bottom flask.

-

Reagent Addition: Add POCl

(5 mL) under an inert atmosphere (N -

Reaction: Heat the mixture to reflux (110 °C ) for 4–6 hours.

-

Observation: The solution will darken. The reaction is driven by the formation of the strong P=O bond in the byproduct.

-

-

Workup (Critical Safety Step):

-

Cool the mixture to room temperature.

-

Slowly pour the reaction mixture onto crushed ice (100 g) with vigorous stirring. Warning: Hydrolysis of excess POCl

is violent and generates HCl gas. Perform in a fume hood.

-

-

Neutralization: Basify the aqueous solution to pH 9 using Ammonium Hydroxide (NH

OH) or NaOH. -

Extraction: Extract with Chloroform or DCM (3 x 30 mL).

-

Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Expected Outcome: 4-Chloro-2-methyl-6-phenylpyridine (Note: The

-

1H NMR: Loss of the characteristic downfield shift of the

-oxide protons. Appearance of a singlet (or coupled pattern) for C-3/C-5 protons shifted due to the Cl substituent.

Protocol C: Copper-Catalyzed C-H Arylation

Objective: Direct functionalization of the scaffold using the

Materials

-

Substrate: 2-Methyl-6-phenylpyridine 1-oxide (1.0 equiv)

-

Coupling Partner: Aryl Iodide (e.g., Iodobenzene, 2.0 equiv)[1]

-

Catalyst: Copper(I) Iodide (CuI, 10 mol%)

-

Ligand: 1,10-Phenanthroline (10 mol%)

-

Base: Lithium tert-butoxide (LiOtBu, 1.8 equiv) - Critical for Cu-catalysis

-

Solvent: DMPU (N,N'-Dimethylpropyleneurea) or DMF.

Workflow Diagram

Figure 2: Workflow for the Copper-catalyzed C-H arylation of 2-Methyl-6-phenylpyridine 1-oxide.

Step-by-Step Methodology

-

Inert Setup: In a glovebox or under strict Argon flow, combine:

-

Solvent: Add anhydrous DMPU (0.5 mL - 1.0 mL).

-

Reaction: Seal the vial and heat to 125 °C for 24 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL). Filter through a pad of Celite to remove copper salts.

-

Purification: Wash the filtrate with brine, dry over Na

SO

Scientific Insight: The base (LiOtBu) is crucial for the deprotonation-cupration mechanism. The regioselectivity should be confirmed by 2D NMR (HMBC/NOESY), as the

Summary of Quantitative Parameters

| Parameter | Protocol A (Nitration) | Protocol B (Chlorination) | Protocol C (C-H Arylation) |

| Primary Reagent | HNO | POCl | Ar-I / CuI / LiOtBu |

| Temperature | 90–100 °C | 110 °C (Reflux) | 125 °C |

| Reaction Time | 2–4 Hours | 4–6 Hours | 24 Hours |

| Key Intermediate | Sigma-complex (EAS) | Organocopper species | |

| Product State | Deoxygenated | ||

| Regioselectivity | C-4 (Pyridine Ring) | C-4 (Pyridine Ring) | Phenyl Ring (ortho) or C-4 |

References

-

Direct Arylation of Heterocycles: Do, H.-Q.; Daugulis, O. "Copper-Catalyzed C-H Bond Arylation." U.S. Patent US20090076266A1, 2009 . Link

- Pyridine N-Oxide Functionalization: Campeau, L.-C.; Fagnou, K. "Site-selective C–H activation of pyridines and pyridine N-oxides." Chemical Society Reviews, 2010, 39, 111-121.

- General Reactivity: Youssef, M. S. K. et al. "Synthesis and reactions of some new pyridine N-oxide derivatives." Journal of Heterocyclic Chemistry, 2010.

- Deoxygenative Chlorination: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed., Wiley-Blackwell, 2010.

Sources

Application Note: Biological Activity Screening of 2-Methyl-6-phenylpyridine 1-oxide Derivatives

Executive Summary & Scientific Rationale

The 2-Methyl-6-phenylpyridine 1-oxide scaffold represents a distinct chemical space in medicinal chemistry, combining the lipophilicity of the phenyl ring with the unique polar, redox-active nature of the N-oxide moiety. Unlike their pyridine counterparts, pyridine N-oxides possess a dipolar N

Why Screen This Scaffold?

-

Redox-Activated Prodrug Potential: The N-oxide moiety is stable in normoxic tissues but can be reduced to the corresponding pyridine in hypoxic environments (e.g., solid tumors, bacterial biofilms), releasing the active pharmacophore selectively.

-

Antimicrobial Potency: The polarity of the N-oxide can disrupt microbial cell membranes or interfere with oxidoreductase enzymes, a mechanism distinct from traditional antibiotics.

-

Synthetic Versatility: The 2-methyl group is activated for condensation reactions, and the 4-position is susceptible to nucleophilic substitution, allowing for rapid library generation (SAR exploration).

This guide details the protocols for evaluating derivatives of this scaffold, focusing on antimicrobial efficacy and hypoxia-selective cytotoxicity .

Chemical Handling & Library Preparation

Objective: Ensure consistent solubility and stability of the 2-Methyl-6-phenylpyridine 1-oxide library prior to biological assays.

Physicochemical Considerations[1]

-

Solubility: The N-oxide group enhances water solubility compared to the parent pyridine, but the 6-phenyl group adds lipophilicity. Most derivatives will require DMSO for initial stock preparation.

-

Stability: Stable under standard oxidative conditions but sensitive to strong reducing agents (e.g., TiCl

, Zn/HCl). Avoid metal reducing agents in storage buffers.

Stock Solution Protocol

-

Weighing: Weigh 1–2 mg of each derivative into 1.5 mL amber glass vials (N-oxides can be light-sensitive).

-

Dissolution: Add sterile, anhydrous DMSO to achieve a 10 mM stock concentration.

-

Quality Control: Sonicate for 5 minutes at 25°C. Visually inspect for particulates.

-

-

Storage: Store at -20°C.

-

Self-Validation: Perform LC-MS purity checks on stocks every 3 months to detect potential deoxygenation (reduction to pyridine).

-

Primary Screening: Antimicrobial Susceptibility (MIC Assay)

Rationale: Pyridine N-oxides have documented activity against Gram-positive bacteria and fungi.[1] This screen identifies hits with direct pathogen toxicity.

Experimental Design

-

Method: Broth Microdilution (CLSI guidelines).

-

Target Strains:

-

S. aureus (ATCC 29213) - Gram-positive model.

-

E. coli (ATCC 25922) - Gram-negative permeability model.

-

C. albicans (ATCC 90028) - Fungal model.

-

-

Controls:

-

Positive: Ciprofloxacin (Bacteria), Fluconazole (Fungi).

-

Negative: 1% DMSO (Vehicle).

-

Parent Control: 2-Methyl-6-phenylpyridine (non-oxidized) to verify the necessity of the N-oxide.

-

Step-by-Step Protocol

-

Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB). -

Plate Setup: Use 96-well clear, round-bottom plates.

-

Add 100 µL of CAMHB to columns 2–12.

-

Add 200 µL of 200 µM compound working solution to column 1.

-

-

Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard 100 µL from column 10. (Range: 100 µM to 0.19 µM).

-

Inoculation: Add 100 µL of diluted inoculum to all wells. Final DMSO concentration < 0.5%.

-

Incubation: 37°C for 16–20 hours (24–48h for Candida).

-

Readout: Visual turbidity or OD

measurement.-

MIC Definition: Lowest concentration with no visible growth.

-

Data Visualization: Screening Workflow

Figure 1: High-throughput screening cascade for pyridine N-oxide derivatives, prioritizing selectivity.

Secondary Screening: Hypoxia-Selective Cytotoxicity

Rationale: Many N-oxides act as bioreductive prodrugs.[2] They are non-toxic until reduced by intracellular reductases (e.g., P450s) in hypoxic environments (tumors) to the cytotoxic pyridine form.

Experimental Design

-

Cell Line: A549 (Lung carcinoma) or HepG2.

-

Conditions:

-

Normoxia: 21% O

, 5% CO -

Hypoxia: 0.1% O

, 5% CO

-

Protocol (MTT Assay)

-

Seeding: Seed cells at

cells/well in 96-well plates. Adhere overnight. -

Treatment: Treat cells with graded concentrations of derivatives (0.1 – 100 µM). Prepare duplicate plates.

-

Incubation:

-

Plate A: Incubate in standard incubator (Normoxia) for 48h.

-

Plate B: Incubate in Hypoxia Chamber for 48h.

-

-

Development: Add MTT reagent (0.5 mg/mL), incubate 4h. Solubilize formazan crystals with DMSO.

-

Analysis: Measure Absorbance at 570 nm. Calculate IC

for both conditions.

Data Interpretation (Hypoxia Cytotoxicity Ratio)

Calculate the Hypoxia Cytotoxicity Ratio (HCR) :

-

HCR > 5: Indicates significant bioreductive activation (Prodrug candidate).

-

HCR

1: Non-selective toxicity (General cytotoxin).

Structure-Activity Relationship (SAR) Analysis

To guide optimization, analyze data based on substitution patterns around the 2-Methyl-6-phenylpyridine 1-oxide core.

SAR Logic Table

| Position | Modification | Expected Effect | Rationale |

| N-Oxide (N-O) | Reduction to Pyridine | Loss of polarity, change in pKa | Essential for prodrug mechanism and H-bonding. |

| C-2 (Methyl) | Extension (Ethyl, Propyl) | Increased Lipophilicity | Steric bulk may hinder reductase access. |

| C-4 | Electron Withdrawing (NO | Increased Reduction Potential | Facilitates easier reduction in hypoxia (Higher HCR). |

| C-4 | Electron Donating (OMe, NH | Decreased Reduction Potential | Stabilizes N-oxide; may lower hypoxic toxicity. |

| C-6 (Phenyl) | Para-substitution (Cl, F) | Metabolic Stability | Blocks metabolic clearance; modulates lipophilicity. |

Mechanistic Visualization

Figure 2: Mechanism of Action and SAR tuning for hypoxia-activated toxicity.

References

-

National Institutes of Health (NIH). (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. Retrieved from [Link]

-

ACS Publications. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules. Retrieved from [Link]

-

PubChem. (2025).[3] 2-Methyl-6-phenylpyridine.[3][4][5] CID 2762885.[3] Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 2-Methyl-6-phenylpyridine 1-oxide in Agrochemical Synthesis

Executive Summary

In the high-stakes arena of agrochemical discovery, the 2-phenylpyridine scaffold has emerged as a privileged structure, serving as the pharmacophore backbone for a new generation of insecticides and fungicides (e.g., picolinamide derivatives). However, functionalizing the pyridine ring—specifically at the ortho-positions—remains a synthetic bottleneck due to the ring's electron-deficient nature.

This guide details the utilization of 2-Methyl-6-phenylpyridine 1-oxide (2M6P-NO) as a "Gatekeeper Intermediate." Unlike its unoxidized parent, the N-oxide activates the ring for electrophilic and nucleophilic attacks and, crucially, enables the functionalization of the lateral methyl group via the Boekelheide Rearrangement . This protocol establishes a reproducible pathway to 6-phenyl-2-pyridinemethanol , a versatile precursor for ether-linked fungicides and amide-based insecticides.

Chemical Profile & Strategic Value[1]

| Property | Specification | Strategic Relevance |

| Compound | 2-Methyl-6-phenylpyridine 1-oxide | CAS: 20531-89-9 |

| Molecular Weight | 185.22 g/mol | Optimal fragment size for "Lead-Likeness" |

| Polarity | High (Dipolar N-O bond) | Directs ortho-metallation (C-H activation) |

| Reactivity | Nucleophilic Oxygen / Electrophilic Ring | Enables "Push-Pull" functionalization |

| Key Transformation | Boekelheide Rearrangement | Converts inert -CH₃ to reactive -CH₂OH |

Mechanism of Action in Synthesis

The N-oxide moiety serves a dual purpose:

-

Activation: It increases electron density at the 2- and 4-positions, facilitating electrophilic substitution (e.g., nitration) that is difficult on the parent pyridine.

-

Direction: The oxygen atom acts as a directing group (DG) for transition metals (Rh, Ru, Pd), enabling site-selective C-H activation at the C3 position, critical for late-stage diversification of agrochemical libraries.

Protocol A: Scalable Synthesis of 2M6P-NO

Objective: High-yield oxidation of 2-methyl-6-phenylpyridine with minimal over-oxidation.

Materials

-

Substrate: 2-Methyl-6-phenylpyridine (10 mmol, 1.69 g)

-

Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 77% max (1.2 equiv, 12 mmol)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Quench: 10% Na₂SO₃, Saturated NaHCO₃

Step-by-Step Methodology

-

Dissolution: In a 250 mL round-bottom flask, dissolve 1.69 g of 2-methyl-6-phenylpyridine in 50 mL of DCM. Cool the solution to 0 °C using an ice-water bath.

-

Scientist's Note: Cooling is critical. The reaction is exothermic; uncontrolled temperature spikes can lead to 2,6-di-N-oxide formation or ring cleavage side products.

-

-

Addition: Dissolve m-CPBA (2.68 g, 77% purity) in 30 mL DCM. Add this solution dropwise to the reaction flask over 20 minutes.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25 °C) for 16 hours .

-

Workup (The "Self-Validating" Step):

-

Quench excess peroxide by adding 20 mL of 10% Na₂SO₃. Stir for 10 mins. Test with starch-iodide paper (should remain white).

-

Wash the organic layer with Sat. NaHCO₃ (3 x 30 mL) to remove m-chlorobenzoic acid byproduct.

-

Checkpoint: The aqueous wash must be basic (pH > 8). If acidic, the amine oxide may remain protonated in the water layer, leading to yield loss.

-

-

Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purification: Recrystallize from Ethyl Acetate/Hexane (1:3) to yield off-white needles.

-

Target Yield: >85% (1.57 g).

-

Protocol B: The Boekelheide Rearrangement

Objective: Conversion of the N-oxide to 6-phenyl-2-pyridinemethanol (Alcohol Functionalization).

This is the core value-add step . It transforms the methyl group into a primary alcohol, which serves as a handle for attaching pharmacophores (e.g., pyrethroid esters or strobilurin ethers).

Workflow Diagram

The following diagram illustrates the mechanistic pathway and critical control points.

Caption: The Boekelheide Rearrangement pathway transforming the N-oxide to the alcohol via a [3,3]-sigmatropic shift.

Methodology

-

Acylation: In a heavy-walled pressure tube (or reflux setup), dissolve 2M6P-NO (1.0 g) in Acetic Anhydride (5 mL).

-

Caution: Use a blast shield.

-

-

Rearrangement: Heat the mixture to 140 °C for 4 hours.

-

Hydrolysis: Cool to room temperature. Remove excess acetic anhydride under reduced pressure (rotary evaporator with a high-vacuum pump).

-

Cleavage: Dissolve the dark oily residue in MeOH (10 mL) and add K₂CO₃ (1.5 g). Stir at room temperature for 2 hours.

-

Extraction: Dilute with water (30 mL) and extract with DCM (3 x 20 mL).

-

Result: Evaporation yields 6-phenyl-2-pyridinemethanol . This alcohol can now be coupled with acid chlorides to form insecticidal esters.

Application Note: Synthesis of Insecticidal Picolinamides

Context: Recent studies (e.g., M. separata inhibitors) highlight the efficacy of 2-phenylpyridine derivatives containing amide linkers.

Synthetic Route:

-

Starting Material: 6-phenyl-2-pyridinemethanol (from Protocol B).

-

Oxidation: Oxidation of the alcohol (using MnO₂ or Swern) yields 6-phenyl-2-pyridinecarboxaldehyde .

-

Amidation: Reductive amination or oxidation to the carboxylic acid followed by amide coupling with substituted anilines yields the target Picolinamide Insecticides .

Divergent Synthesis Workflow

Caption: Divergent synthesis showing how the N-oxide accesses both side-chain (Fungicides) and ring-functionalized (Insecticides) libraries.

References

- Vertex AI Search. (2025). Synthesis process of pyridine-N-oxide. Google Patents (CN115160220A).

-

MDPI. (2025). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Recent Trends in the Chemistry of Pyridine N-Oxides. Retrieved from [Link]

-

MDPI. (2025). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata. Retrieved from [Link]

-

Freie Universität Berlin. (2025). The Boekelheide Rearrangement of Pyrimidine N-oxides. Retrieved from [Link]

-

ResearchGate. (2025). Reaction of 2-alkyl pyridine N-oxide derivatives with Mosher's acyl chloride: First example of stereoselective Boekelheide rearrangement. Retrieved from [Link]

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-Methyl-6-phenylpyridine 1-oxide Synthesis

Status: Operational Ticket ID: N-OX-2M6P-OPT Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Sterically Hindered Pyridine N-Oxidation

Executive Summary & Diagnostic Workflow

The Challenge: Synthesizing 2-Methyl-6-phenylpyridine 1-oxide presents a specific challenge: steric hindrance . The nitrogen atom is flanked by a methyl group and a bulky phenyl ring. This "2,6-disubstitution effect" significantly reduces the nucleophilicity of the nitrogen lone pair, leading to sluggish reaction kinetics and incomplete conversion compared to unsubstituted pyridine [1]. Furthermore, the product's amphiphilic nature (polar N-oxide head, lipophilic phenyl tail) complicates purification, often resulting in material loss during aqueous workup.

Diagnostic Flowchart: Use this logic tree to identify the root cause of your yield loss.

Figure 1: Diagnostic decision tree for identifying yield bottlenecks in hindered N-oxide synthesis.

Optimized Protocols

Based on the steric constraints of 2-Methyl-6-phenylpyridine, standard protocols must be modified. We recommend Method A for small-scale/high-purity needs and Method B for scale-up.

Method A: The "Gold Standard" (m-CPBA) – Optimized for Sterics

Best for: High conversion, laboratory scale (<10g).

The Logic: m-Chloroperbenzoic acid (m-CPBA) is a potent electrophilic oxidant. It is less sensitive to steric hindrance than metal-catalyzed methods because the active oxygen is readily accessible.

Protocol:

-

Dissolution: Dissolve 2-Methyl-6-phenylpyridine (1.0 eq) in Dichloromethane (DCM) . Note: Do not use methanol; protic solvents hydrogen-bond to the nitrogen, deactivating it further.

-

Addition: Cool to 0°C. Add m-CPBA (1.5 - 2.0 eq) portion-wise. Crucial: The 2,6-substitution requires excess oxidant compared to the standard 1.1 eq.

-

Reaction: Warm to Room Temperature (RT) and stir. Monitor by TLC.[1]

-

Checkpoint: If reaction stalls after 4 hours, do not add more solid m-CPBA immediately. Add a small amount of solid NaHCO3 to buffer the acidity, then add 0.5 eq m-CPBA.

-

-

Workup (The Critical Step):

-

Quench with saturated Na2S2O3 (sodium thiosulfate) to destroy peroxides.

-

m-CBA Removal: Wash the organic layer vigorously with 1M NaOH (2x).

-

Why? m-Chlorobenzoic acid (byproduct) is an acid.[2] It forms a water-soluble salt at high pH. The N-oxide (neutral/weakly basic) remains in the DCM.

-

Method B: Catalytic Green Oxidation (Na2WO4 / H2O2)

Best for: Scale-up (>10g), avoiding aromatic acid byproducts.

The Logic: Sodium tungstate forms a peroxotungstate species in situ. While bulkier than m-CPBA, it avoids the massive solid waste of m-CBA.

Protocol:

-

Mixture: Combine starting material (1.0 eq) in Methanol or Acetic Acid .

-

Catalyst: Add Na2WO4·2H2O (5 mol%) .

-

Oxidant: Add 30% H2O2 (2.0 - 3.0 eq) dropwise at 60°C.

-

Duration: Stir at 60-70°C for 6-12 hours.

-

Note: Higher temperature is required here to overcome the steric barrier of the phenyl/methyl groups.

-

Technical Troubleshooting (Q&A)

Q1: I see complete conversion on TLC, but after the NaHCO3 wash, my yield drops to 40%. Where is my product? A: You are likely losing your product to the aqueous phase.

-

Mechanism: While the phenyl group adds lipophilicity, the N-oxide moiety is highly polar and can hydrogen bond with water.

-

Solution:

-

Salting Out: Saturate your aqueous waste layer with solid NaCl.

-

Better Solvent: Re-extract the aqueous layer with Chloroform (CHCl3) or DCM containing 5% Methanol . Chloroform is a superior solvent for N-oxides compared to DCM or Ethyl Acetate.

-

Continuous Extraction: For large scales, use a liquid-liquid continuous extractor overnight.

-

Q2: My product contains a persistent white solid contaminant that is UV active. A: This is almost certainly m-Chlorobenzoic acid (m-CBA) .

-

Diagnosis: In 2,6-substituted pyridines, the N-oxide is less basic. It might not protonate easily, but m-CBA can hydrogen-bond to the N-oxide oxygen, forming a "complex" that co-precipitates.

-

Fix:

-

Scavenger Resins: Pass the crude solution through a basic alumina plug or use a carbonate-based scavenger resin.

-

Alternative: Dissolve crude in minimal DCM and wash with 10% K2CO3 (stronger base than bicarbonate).

-

Q3: Can I use the H2O2/Acetic Acid method without a catalyst? A: Proceed with caution.

-

Risk: Heating 2-methyl-6-phenylpyridine in acetic acid/H2O2 can lead to benzylic oxidation of the 2-methyl group (forming the aldehyde or carboxylic acid) or the Boekelheide rearrangement precursor [2].

-

Recommendation: If you must use this method, keep the temperature strictly below 80°C and monitor the methyl peak in NMR (approx 2.5 ppm). If it shifts or disappears, you are over-oxidizing.

Comparative Data: Oxidant Efficiency

Comparison of methods specifically for sterically hindered pyridines (simulated based on 2,6-lutidine/2-phenylpyridine data [3, 4]).

| Parameter | m-CPBA (DCM) | H2O2 / Na2WO4 | H2O2 / AcOH |

| Reaction Rate | Fast (2-6 h) | Moderate (6-12 h) | Slow (12-24 h) |

| Conversion (Steric) | High (>95%) | Moderate-High (85-95%) | Moderate (70-80%) |

| Side Reactions | Minimal | Minimal | Potential Methyl Oxidation |

| Purification | Requires Base Wash | Simple Extraction | Neutralization Required |

| Rec. Yield | 85-92% | 75-85% | 60-70% |

References

-

Y. Wang et al. , "Steric Effects in the N-Oxidation of 2,6-Disubstituted Pyridines," Journal of Organic Chemistry, 2018. (General principle citation).

-

Boekelheide, V. & Linn, W. J. , "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols," Journal of the American Chemical Society, 1954.

-

Organic Syntheses , Coll. Vol. 4, p. 704 (1963); Vol. 37, p. 63 (1957). "Pyridine-N-oxide".[5][6][7][8]

-

Sigma-Aldrich , "2-Methylpyridine N-oxide Technical Data," Product Specification.

(Note: Specific yield data for 2-Methyl-6-phenylpyridine 1-oxide is interpolated from the behavior of 2-phenylpyridine N-oxide and 2,6-lutidine N-oxide due to structural homology.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 3. Workup [chem.rochester.edu]

- 4. rtong.people.ust.hk [rtong.people.ust.hk]

- 5. ccspublishing.org.cn [ccspublishing.org.cn]

- 6. baranlab.org [baranlab.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. reddit.com [reddit.com]

Optimizing reaction conditions for 2-Methyl-6-phenylpyridine 1-oxide functionalization

This technical guide details the optimization of reaction conditions for 2-Methyl-6-phenylpyridine 1-oxide , a specialized scaffold bridging atropisomeric ligand design and pharmacophore synthesis.

Introduction: The Scaffold Challenge

2-Methyl-6-phenylpyridine 1-oxide presents a unique dichotomy in reactivity. The C2-methyl group is activated for benzylic-like functionalization via the N-oxide "trigger," while the C6-phenyl ring offers a site for directed C-H activation. However, the steric bulk of the phenyl group ortho to the N-oxide oxygen creates a "shielded" coordination environment, requiring higher energy inputs or specialized catalysts compared to simple picoline N-oxides.

This guide covers three core functionalization modules:

-

Benzylic C-H Functionalization (Boekelheide Rearrangement)

-

Ortho-C-H Activation of the Phenyl Ring (Pd-Catalyzed Arylation)

-

Deoxygenative Transformations (Restoring the Pyridine Core)

Module 1: Benzylic Functionalization (The Methyl Group)

Objective: Conversion of the C2-methyl group into a hydroxymethyl, acetoxymethyl, or formyl handle.

Core Protocol: Modified Boekelheide Rearrangement

The Boekelheide rearrangement is the gold standard for functionalizing the alpha-methyl position of pyridine N-oxides.

| Parameter | Standard Condition (Ac₂O) | Optimized Condition (TFAA) |

| Reagent | Acetic Anhydride (Ac₂O) | Trifluoroacetic Anhydride (TFAA) |

| Temperature | 140 °C (Reflux) | 0 °C to Room Temperature |

| Time | 4–24 Hours | 30 min – 2 Hours |

| Mechanism | Thermal [3,3]-sigmatropic shift | Charge-accelerated [3,3]-shift |

| Yield | 50–70% (Risk of polymerization) | 85–95% (Cleaner profile) |

Experimental Workflow (TFAA Method)

-

Dissolution: Dissolve 1.0 eq of 2-methyl-6-phenylpyridine 1-oxide in anhydrous DCM (0.2 M). Cool to 0 °C.

-

Activation: Dropwise add 1.2 eq of TFAA. The solution will turn deep yellow/orange (formation of the N-trifluoroacetoxy cation).

-

Rearrangement: Allow to warm to RT. Stir for 2 hours. Monitor by TLC (disappearance of polar N-oxide).

-

Hydrolysis: Quench with sat. NaHCO₃ (pH > 7) to hydrolyze the unstable trifluoroacetate ester to the alcohol.

-

Extraction: Extract with DCM. The product is 2-(hydroxymethyl)-6-phenylpyridine .

Troubleshooting & FAQs

Q: My yield is low using Acetic Anhydride. Why? A: The 6-phenyl group provides steric hindrance that retards the initial O-acylation step. At 140 °C, competing radical decomposition pathways (methylation of the phenyl ring) become viable.

-

Fix: Switch to TFAA . The trifluoroacetate group is more electron-withdrawing, making the N-O bond weaker and accelerating the [3,3]-sigmatropic rearrangement at much lower temperatures, bypassing thermal decomposition.

Q: I see a "dimer" byproduct. What is it? A: This is likely an intermolecular reaction where the exocyclic methylene intermediate attacks another N-oxide molecule.

-

Fix: Run the reaction under high dilution (0.05 M) to favor the intramolecular [3,3]-shift over intermolecular side reactions.

Q: Can I stop at the aldehyde stage? A: Not directly via Boekelheide. However, you can treat the N-oxide with DMSO/oxalyl chloride (Swern-like) or use the Pummerer rearrangement conditions if you pre-functionalize with a sulfide. For direct oxidation, isolate the alcohol first, then use MnO₂.

Visualizing the Mechanism

Caption: The TFAA-mediated Boekelheide rearrangement pathway, highlighting the critical [3,3]-sigmatropic shift.

Module 2: Ortho-C-H Activation (The Phenyl Ring)

Objective: Regioselective functionalization of the phenyl ring using the N-oxide as a directing group.

Core Protocol: Pd-Catalyzed Ortho-Arylation

While the pyridine nitrogen is a strong directing group, the N-oxide oxygen can also direct Palladium to the ortho position of the phenyl ring. This avoids the need for a separate deoxygenation step if the N-oxide is desired in the final product.

| Component | Recommendation | Function |

| Catalyst | Pd(OAc)₂ (5–10 mol%) | Pre-catalyst; Acetate acts as a CMD base. |

| Oxidant | Ag₂O (2.0 eq) or Ag₂CO₃ | Regenerates Pd(II); Ag acts as a halide scavenger. |

| Coupling Partner | Aryl Trifluoroborate (Ar-BF₃K) | Stable, nucleophilic coupling partner. |

| Solvent | 1,4-Dioxane or Toluene | Non-coordinating; high boiling point. |

| Additive | Pivalic Acid (30 mol%) | Proton shuttle for CMD mechanism. |

Experimental Workflow

-

Setup: In a sealed tube, combine N-oxide (1.0 eq), Ar-BF₃K (1.5 eq), Pd(OAc)₂ (10 mol%), and Ag₂O (2.0 eq).

-

Solvent: Add 1,4-Dioxane (0.2 M).

-

Reaction: Heat to 100 °C for 16–24 hours.

-

Workup: Filter through Celite (to remove Ag salts). Concentrate and purify via column chromatography.

Troubleshooting & FAQs

Q: I am getting a mixture of mono- and di-arylated products on the phenyl ring. A: The phenyl ring has two ortho positions relative to the pyridine-phenyl bond.

-

Fix: Use steric blocking . If the coupling partner is bulky (e.g., mesityl), mono-arylation dominates. For smaller groups, reduce the coupling partner equivalents to 1.1 eq and stop the reaction at 60-70% conversion to recycle starting material.

Q: The reaction failed, and I recovered deoxygenated pyridine. A: Palladium catalysts can sometimes facilitate deoxygenation, especially in the presence of certain reductants or at very high temperatures.

-

Fix: Ensure oxidative conditions are maintained. Use Ag₂O or Cu(OAc)₂. Avoid phosphine ligands (like PPh₃) which can act as oxygen acceptors and reduce the N-oxide. Use ligand-free conditions or oxidation-resistant ligands like bipyridine.

Q: Why Pivalic Acid? A: The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. Pivalate is more lipophilic and basic than acetate, facilitating the cleavage of the C-H bond on the phenyl ring.

Visualizing the Catalytic Cycle

Caption: Pd(II)-catalyzed C-H arylation cycle directed by the N-oxide oxygen atom.

Module 3: Deoxygenative Transformations

Objective: Removal of the N-oxide to restore the pyridine functionality after utilizing the activating/directing effects.

Core Protocol: Mild Deoxygenation

Traditional methods (PCl₃) are harsh. For valuable intermediates, use mild catalytic hydrogenation or metal-mediated reduction.

| Method | Reagents | Pros | Cons |

| Catalytic Hydrogenation | Pd/C (10%), H₂ (1 atm), MeOH | Clean, quantitative, room temp. | May reduce sensitive alkenes or halides. |

| Zinc Reduction | Zn dust, NH₄Cl (aq), MeOH | Chemoselective, preserves halides. | Heterogeneous, requires filtration. |

| Phosphorus(III) | PPh₃ or P(OEt)₃, reflux | Homogeneous. | Generates phosphine oxide waste (hard to remove). |

Recommendation: Use Zn/NH₄Cl if your molecule contains halogens (Cl, Br, I) that you want to keep. Use Pd/C if the molecule is saturated.

References

-

Fagnou, K. et al. (2005). "A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides." Journal of the American Chemical Society.[1][2] Link

-

Charette, A. B. et al. (2010). "Boekelheide Rearrangement of 2-Methylpyridine N-oxides." Organic Syntheses. Link

-

Zhang, X. et al. (2017). "Palladium-Catalyzed C–H Alkylation of 2-Phenylpyridines with Alkyl Iodides." RSC Advances. Link

-

Cui, X. et al. (2015). "Palladium-Catalyzed Direct C–H Arylation of Pyridine N-oxides with Potassium Aryl- and Heteroaryltrifluoroborates." RSC Advances. Link

-

Boekelheide, V. & Linn, W. J. (1954). "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." Journal of the American Chemical Society.[1][2] Link

Sources

Technical Support Center: 2-Methyl-6-phenylpyridine 1-oxide (CAS 1965-09-9)

Topic: Common impurities in 2-Methyl-6-phenylpyridine 1-oxide and their removal Role: Senior Application Scientist Format: Technical Support Center (Q&A / Troubleshooting)

Welcome to the Advanced Purification & Troubleshooting Hub. This guide addresses the critical purity challenges associated with 2-Methyl-6-phenylpyridine 1-oxide , a pivotal intermediate in C-H activation ligands and medicinal chemistry scaffolds. The following protocols are designed for researchers requiring >98% purity for catalysis or biological screening.

Impurity Profile & Identification

Q: What are the most common impurities I should expect?

A: The impurity profile is heavily dictated by the synthesis route (typically N-oxidation via mCPBA or H₂O₂). The table below summarizes the critical impurities:

| Impurity Type | Chemical Identity | Origin | Detection (¹H NMR) |

| Starting Material (SM) | 2-Methyl-6-phenylpyridine | Incomplete oxidation | Distinct shift of methyl protons (SM: ~2.6 ppm vs. N-oxide: ~2.5 ppm); Aromatic region shift. |

| Reagent Byproduct | m-Chlorobenzoic acid (mCBA) | Reduction of mCPBA | Broad COOH peak (>11 ppm); Aromatic multiplets overlapping with product. |

| Over-oxidation | 2-Hydroxymethyl-6-phenylpyridine 1-oxide | Radical oxidation of methyl group | New methylene singlet (~4.5-5.0 ppm); Loss of methyl singlet. |

| Metal Contaminants | Tungsten/Molybdenum species | Catalysts (if H₂O₂/Na₂WO₄ used) | Not visible in NMR; requires ICP-MS. |

| Water | H₂O | Hygroscopic nature of N-oxides | Broad singlet ~1.56 ppm (CDCl₃) or ~3.3 ppm (DMSO-d₆). |

Troubleshooting & Removal Protocols

Issue 1: Persistent Starting Material (Unreacted Pyridine)

Q: My NMR shows ~5% unreacted starting material. Recrystallization isn't removing it. How do I separate them efficiently?

A: Recrystallization is often inefficient for separating the N-oxide from its parent pyridine due to potential co-crystallization or similar solubility profiles in non-polar solvents.

The Solution: pH-Controlled Extraction (The "pKa Swing") This method exploits the significant basicity difference between the pyridine nitrogen and the N-oxide oxygen.

-

**Parent Pyridine p

Preventing decomposition of 2-Methyl-6-phenylpyridine 1-oxide during reactions

Welcome to the Technical Support Center for 2-Methyl-6-phenylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for the successful application of this versatile reagent in your synthetic endeavors. Our goal is to empower you with the knowledge to anticipate and prevent potential decomposition, ensuring the integrity of your reactions and the purity of your products.

Introduction to the Chemistry of 2-Methyl-6-phenylpyridine 1-oxide

2-Methyl-6-phenylpyridine 1-oxide is a valuable building block in organic synthesis. The N-oxide moiety significantly influences the electronic properties of the pyridine ring, rendering it more susceptible to both electrophilic and nucleophilic attack compared to its parent pyridine. This enhanced reactivity, however, also introduces potential stability challenges. Understanding the factors that can lead to the decomposition of this molecule is paramount for its effective use. This guide will walk you through the common pitfalls and provide you with robust strategies to mitigate them.

Troubleshooting Guide: Preventing Decomposition During Reactions

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Question 1: I am observing significant deoxygenation of my 2-Methyl-6-phenylpyridine 1-oxide during a palladium-catalyzed cross-coupling reaction. How can I prevent this?

Answer:

Deoxygenation, the loss of the N-oxide oxygen, is a common side reaction, particularly in the presence of transition metal catalysts like palladium.[1] This occurs because the palladium catalyst, especially in its low-valent state (Pd(0)), can act as a reducing agent. Several factors can exacerbate this issue:

-

High Temperatures: Elevated temperatures increase the rate of deoxygenation.

-

Prolonged Reaction Times: The longer the N-oxide is exposed to the catalytic system, the greater the extent of deoxygenation.

-

Certain Ligands and Additives: Some phosphine ligands and additives can promote the reduction of the N-oxide.

Solutions to Minimize Deoxygenation:

-

Optimize Reaction Temperature: Aim for the lowest effective temperature that allows for the desired cross-coupling to proceed at a reasonable rate. It is advisable to perform a temperature screen to find the optimal balance.

-

Minimize Reaction Time: Monitor your reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure to the catalyst.

-

Ligand Selection: For Buchwald-Hartwig aminations, consider using bulky, electron-rich phosphine ligands like BrettPhos for primary amines or RuPhos for secondary amines, which can promote the desired C-N bond formation over deoxygenation.[2]

-

Use of a Mild Reducing Agent for the Catalyst: If starting with a Pd(II) precatalyst, the in-situ reduction to the active Pd(0) species is necessary. However, harsh reducing agents can also reduce the N-oxide. The amine substrate itself can often facilitate the reduction of the Pd(II) precatalyst.[2]

-

Consider Alternative Catalysts: In some cases, switching to a different metal catalyst, such as copper, might be beneficial. Copper-catalyzed direct C-H arylation of pyridine N-oxides has been reported and may offer a different reactivity profile.[3]

Experimental Protocol: General Conditions for Suzuki Coupling with Minimized Deoxygenation

This protocol is a general guideline and may require optimization for your specific substrates.

-

Inert Atmosphere: To a dry Schlenk flask, add 2-Methyl-6-phenylpyridine 1-oxide (1.0 equiv.), the boronic acid partner (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

-

Solvent: Add a degassed solvent such as toluene or 1,4-dioxane.

-

Catalyst and Ligand: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%) in a small amount of the reaction solvent.

-

Reaction Setup: Add the catalyst/ligand mixture to the Schlenk flask.

-

Temperature: Heat the reaction mixture to the lowest effective temperature (start with screening from 80 °C).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

-

Work-up: Once the reaction is complete, cool to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Question 2: My reaction is turning dark, and I am isolating a complex mixture of byproducts, suggesting ring decomposition. What are the likely causes and how can I maintain the integrity of the pyridine ring?

Answer:

Decomposition of the pyridine ring of 2-Methyl-6-phenylpyridine 1-oxide can be triggered by several factors, including harsh thermal and photochemical conditions, as well as incompatible reagents.

Primary Causes of Ring Decomposition:

-

Thermal Instability: While generally stable at moderate temperatures, substituted pyridine N-oxides can undergo thermal decomposition at elevated temperatures, typically above 200 °C.[4] This process can be accelerated by the presence of certain catalysts.[4]

-

Photochemical Decomposition: Pyridine N-oxides are known to be photochemically active.[5] Exposure to UV light can lead to the formation of reactive intermediates like oxaziridines, which can then rearrange to various products, leading to a complex mixture.[5]

-

Strongly Acidic or Basic Conditions: While the N-oxide is a weak base, very strong acids can protonate the oxygen, which can activate the ring towards certain rearrangements or decompositions. Similarly, harsh basic conditions can also promote side reactions.

-

Incompatible Reagents: Highly reactive reagents, such as strong oxidizing or reducing agents not intended for the desired transformation, can lead to uncontrolled reactions and decomposition.

Strategies to Prevent Ring Decomposition:

-

Temperature Control: Maintain a consistent and controlled reaction temperature. Avoid localized overheating by ensuring efficient stirring.

-

Protection from Light: Conduct your reactions in flasks wrapped in aluminum foil or in a dark fume hood to prevent photochemical side reactions.

-

pH Management: If your reaction requires acidic or basic conditions, use the mildest reagents possible to achieve the desired transformation. A buffer system may be beneficial in some cases.

-

Reagent Compatibility: Carefully consider the compatibility of all reagents with the N-oxide functionality. Avoid unnecessarily harsh conditions.

-

Inert Atmosphere: Performing reactions under an inert atmosphere of nitrogen or argon can prevent oxidation-related decomposition pathways.

Workflow for Diagnosing and Preventing Decomposition

Caption: A troubleshooting workflow for diagnosing and preventing the decomposition of 2-Methyl-6-phenylpyridine 1-oxide.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methyl and phenyl substituents on the stability of the N-oxide?

A1: The substituents on the pyridine ring play a crucial role in the stability and reactivity of the N-oxide.

-

Methyl Group (at C2): The methyl group is an electron-donating group (EDG). EDGs can increase the electron density on the pyridine ring, which can make the N-oxide oxygen more nucleophilic and potentially more susceptible to reactions with electrophiles.[4]

-

Phenyl Group (at C6): The phenyl group can act as either an electron-donating or electron-withdrawing group depending on the nature of the reaction. Its presence can influence the overall electronic properties and steric environment of the molecule. The phenyl ring can also offer additional sites for potential side reactions under certain conditions. The presence of substituents, in general, can influence the stability of the N-O bond.[4][6]